molecular formula C20H17N3O B11076252 Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-

Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-

Cat. No.: B11076252
M. Wt: 315.4 g/mol
InChI Key: YSOAHODQZHNIMR-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a quinoline moiety fused with an oxadiazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-quinolinecarboxylic acid hydrazide with phenethyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced oxadiazole compounds, and substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its anticancer activity . Additionally, the oxadiazole ring can form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H17N3O/c1-14-13-17(16-9-5-6-10-18(16)21-14)20-22-19(24-23-20)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3

InChI Key

YSOAHODQZHNIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CCC4=CC=CC=C4

Origin of Product

United States

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